Physicochemical properties of 1-Benzyl-3-methylpiperazine
Physicochemical properties of 1-Benzyl-3-methylpiperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methylpiperazine
For: Researchers, Scientists, and Drug Development Professionals Subject: 1-Benzyl-3-methylpiperazine (CAS: 3138-90-7)
This document provides a comprehensive technical overview of the physicochemical properties, experimental protocols, and known mechanisms of action for 1-Benzyl-3-methylpiperazine. The information is intended to support research and development activities.
Core Physicochemical Properties
1-Benzyl-3-methylpiperazine is a synthetic organic compound belonging to the piperazine (B1678402) chemical class.[1] Its core structure consists of a piperazine ring substituted with a benzyl (B1604629) group at the N1 position and a methyl group at the C3 position. Key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂ | [2][3][4] |
| Molecular Weight | 190.28 g/mol | [2][3][4][] |
| CAS Number | 3138-90-7 | [2][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 30-32 °C (for (R)-enantiomer) | |
| Boiling Point | 281.5 °C at 760 mmHg (for (R)-enantiomer) | [] |
| Density | 0.991 g/cm³ (for (R)-enantiomer) | [] |
| pKa | Experimental data not widely available. Predicted for a related compound, (S)-Benzyl 3-methylpiperazine-1-carboxylate, is 8.50 ± 0.40.[6] Studies on other piperazines show N-substitution lowers basicity compared to unsubstituted piperazine.[7] | [6][7] |
| Solubility | Data for the specific compound is limited. The parent compound, 1-benzylpiperazine (B3395278), is reported to be insoluble in water and soluble in methanol (B129727).[8] | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of piperazine derivatives are crucial for reproducible research.
Synthesis Protocol: Reductive Amination
A common route for synthesizing 1-Benzyl-3-methylpiperazine is through the reduction of the corresponding piperazine-2,5-dione.[9] The following is a representative protocol based on this method.
Objective: To synthesize 1-Benzyl-3(R)-methylpiperazine via reduction of 1-Benzyl-3-methylpiperazine-2,5-dione.[9]
Reagents & Materials:
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1-Benzyl-3-methylpiperazine-2,5-dione (starting material)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Sodium sulfate (B86663) (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
Setup: A dry round-bottom flask equipped with a magnetic stir bar and reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: The starting material, 1-Benzyl-3-methylpiperazine-2,5-dione, is dissolved in anhydrous THF inside the flask.
-
Reduction: The flask is cooled in an ice bath (0 °C). Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution.
-
Safety Note: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry, and the reaction must be maintained under an inert atmosphere.
-
-
Reflux: After the addition is complete, the reaction mixture is brought to room temperature and then heated to reflux for approximately 36 hours to ensure the complete reduction of both amide groups.[9]
-
Quenching: The reaction is cooled again to 0 °C. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by a sodium hydroxide (B78521) solution to precipitate the aluminum salts.
-
Extraction & Drying: The resulting slurry is filtered, and the filtrate is collected. The solid residue may be washed with additional THF. The combined organic filtrates are then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. Further purification can be achieved via column chromatography or distillation under reduced pressure to yield pure 1-Benzyl-3-methylpiperazine.
Analytical Protocol: GC-MS Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of piperazine derivatives in various matrices.[10][11][12]
Objective: To identify 1-Benzyl-3-methylpiperazine in a sample.
Instrumentation & Reagents:
-
Gas Chromatograph with Mass Selective Detector (GC-MS)
-
Methanol (HPLC grade)
-
Sample containing the analyte
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in methanol to a final concentration of approximately 0.5-1.0 mg/mL.[13] Vortex the sample to ensure complete dissolution.
-
GC-MS Instrument Conditions (Typical):
-
GC Column: 5% Phenyl / 95% Methyl Silicone capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 100-150 °C, hold for 1 minute, then ramp at 10-25 °C/min to 290 °C and hold for several minutes.[13][14]
-
MS Transfer Line Temperature: 280-290 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Scan Range: 40-550 amu.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS. The compound will be separated from the matrix based on its retention time, and the resulting mass spectrum will provide a fragmentation pattern used for positive identification by comparison to a reference standard or library.
Mechanism of Action
1-Benzyl-3-methylpiperazine is structurally related to benzylpiperazine (BZP), a known central nervous system stimulant.[1][14] The primary mechanism of action for this class of compounds involves the modulation of monoamine neurotransmitters.
These compounds act as monoamine releasing agents, stimulating the release of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) from presynaptic neurons.[1] They may also have a lesser effect on the release of serotonin (B10506) (5-HT) and can inhibit the reuptake of these neurotransmitters.[14] This increase in synaptic concentrations of catecholamines leads to the observed stimulant effects. An additional potential mechanism, given the benzylamine (B48309) moiety, could involve interaction with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is known to metabolize benzylamine.[15] Inhibition of MAO would further increase the synaptic availability of monoamines.[16]
References
- 1. 3-Benzyl-1-methylpiperazine|CAS 137539-25-4 [benchchem.com]
- 2. 1-Benzyl-3-methylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. biosynce.com [biosynce.com]
- 7. uregina.ca [uregina.ca]
- 8. 1-Benzylpiperazine (CAS 2759-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 10. scholars.direct [scholars.direct]
- 11. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar [semanticscholar.org]
- 13. ikm.org.my [ikm.org.my]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. psychscenehub.com [psychscenehub.com]
- 16. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
